molecular formula C20H14N4 B13099101 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine CAS No. 42838-34-6

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine

Katalognummer: B13099101
CAS-Nummer: 42838-34-6
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: IEXDNBFYYPNCDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring fused with a pyridine ring and substituted with phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to promote cyclization and formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Wissenschaftliche Forschungsanwendungen

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: A compound with a similar pyridine and phenyl substitution pattern.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another heterocyclic compound with phenyl substitutions.

Uniqueness

5-Phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine is unique due to its specific triazine-pyridine fusion and the presence of phenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

42838-34-6

Molekularformel

C20H14N4

Molekulargewicht

310.4 g/mol

IUPAC-Name

5-phenyl-3-(4-phenylpyridin-2-yl)-1,2,4-triazine

InChI

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-21-18(13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H

InChI-Schlüssel

IEXDNBFYYPNCDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CN=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.